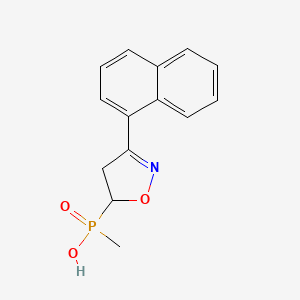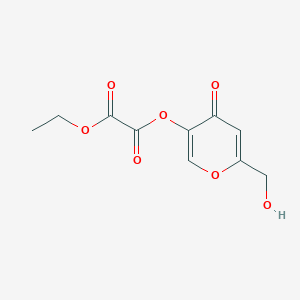
Ethyl 6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl ethanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl ethanedioate is an organic compound that belongs to the class of esters It features a pyran ring, which is a six-membered ring containing one oxygen atom, and is substituted with hydroxymethyl and oxo groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl ethanedioate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl ethanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl ethanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: It is used in the production of fragrances and flavoring agents due to its ester functionality.
Wirkmechanismus
The mechanism of action of Ethyl 6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl ethanedioate involves its hydrolysis to release the corresponding carboxylic acid and alcohol. This hydrolysis can be catalyzed by enzymes such as esterases. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings and perfumes.
Ethyl propionate: An ester with a pineapple-like odor, used in food flavorings.
Uniqueness
Ethyl 6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl ethanedioate is unique due to its pyran ring structure and the presence of both hydroxymethyl and oxo groups
Eigenschaften
CAS-Nummer |
128998-04-9 |
|---|---|
Molekularformel |
C10H10O7 |
Molekulargewicht |
242.18 g/mol |
IUPAC-Name |
1-O-ethyl 2-O-[6-(hydroxymethyl)-4-oxopyran-3-yl] oxalate |
InChI |
InChI=1S/C10H10O7/c1-2-15-9(13)10(14)17-8-5-16-6(4-11)3-7(8)12/h3,5,11H,2,4H2,1H3 |
InChI-Schlüssel |
NGZHCEQRRJUOBV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)OC1=COC(=CC1=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


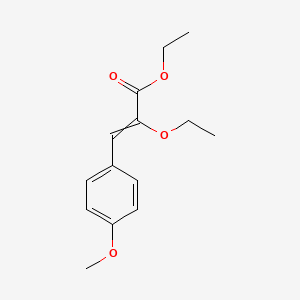
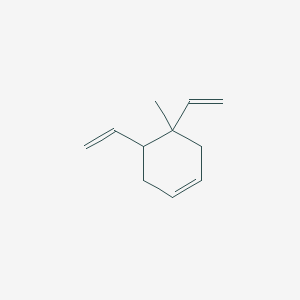
![Methyl 6-ethenyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14294287.png)
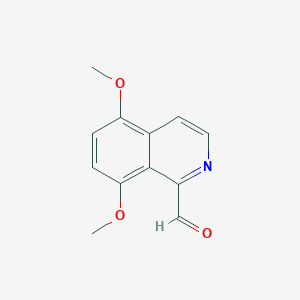
![Ethyl 2-[hydroxy(phenyl)methylidene]-3-oxobutanoate](/img/structure/B14294290.png)
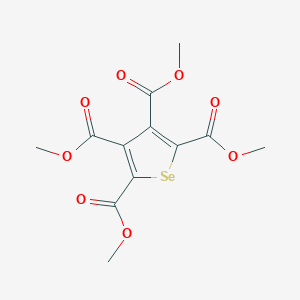
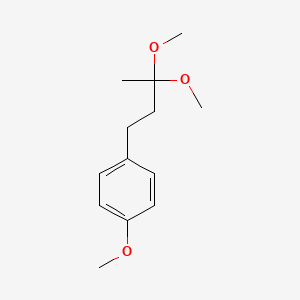


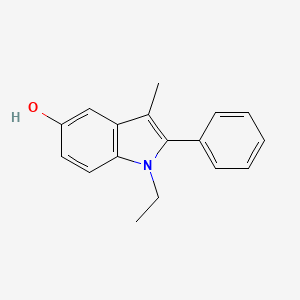
![Cyclododecane, [2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14294324.png)


